mmp-2 inhibitor i mmp-2 inhibitor i MMP-2 Inhibitor I is a hydroxamate-based, long-chain fatty acid that acts as a reversible inhibitor of matrix metalloproteinase (MMP)-2 (Ki = 1.6 µM), a protein implicated in the pathological breakdown of extracellular matrix proteins. Increased levels of MMP-2 are associated with tumor invasion and metastasis. This compound has been shown to attenuate cancer cell migration. It has also been used to preserve blood-brain barrier function in a rat model of pneumococcal meningitis.

Brand Name: Vulcanchem
CAS No.: 10335-69-0
VCID: VC20962823
InChI: InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NO
Molecular Formula: C18H35NO2
Molecular Weight: 297.5 g/mol

mmp-2 inhibitor i

CAS No.: 10335-69-0

Cat. No.: VC20962823

Molecular Formula: C18H35NO2

Molecular Weight: 297.5 g/mol

* For research use only. Not for human or veterinary use.

mmp-2 inhibitor i - 10335-69-0

Specification

Description MMP-2 Inhibitor I is a hydroxamate-based, long-chain fatty acid that acts as a reversible inhibitor of matrix metalloproteinase (MMP)-2 (Ki = 1.6 µM), a protein implicated in the pathological breakdown of extracellular matrix proteins. Increased levels of MMP-2 are associated with tumor invasion and metastasis. This compound has been shown to attenuate cancer cell migration. It has also been used to preserve blood-brain barrier function in a rat model of pneumococcal meningitis.

CAS No. 10335-69-0
Molecular Formula C18H35NO2
Molecular Weight 297.5 g/mol
IUPAC Name (Z)-N-hydroxyoctadec-9-enamide
Standard InChI InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
Standard InChI Key LTXHELLMCCEDJG-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)NO
SMILES CCCCCCCCC=CCCCCCCCC(=O)NO
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NO
Appearance Assay:≥98%A crystalline solid

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